molecular formula C18H24N4O2 B252282 N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Numéro de catalogue B252282
Poids moléculaire: 328.4 g/mol
Clé InChI: BVPYBPNAGUKYNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as CHIR-99021, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Applications De Recherche Scientifique

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to promote the proliferation and differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by inhibiting GSK-3. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been used to generate functional hepatocytes from human ESCs and iPSCs, which could have potential applications in drug discovery and regenerative medicine.

Mécanisme D'action

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is a selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 has two isoforms, GSK-3α and GSK-3β, which have overlapping but distinct functions. N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide inhibits both isoforms of GSK-3 by binding to the ATP-binding pocket of the enzyme, which prevents the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have various biochemical and physiological effects. It promotes the proliferation and differentiation of ESCs and iPSCs by inhibiting GSK-3, which is a key regulator of the pluripotency and self-renewal of these cells. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to induce the expression of hepatic markers in ESCs and iPSCs, which could have potential applications in regenerative medicine. N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to promote the survival of neurons in vitro and in vivo, which could have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to administer and has high specificity for GSK-3. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments. It has been shown to have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has limited solubility in water, which could limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. One potential direction is the development of more potent and selective inhibitors of GSK-3 that have fewer off-target effects. Another potential direction is the use of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in combination with other small molecules to enhance its effects on cell proliferation, differentiation, and survival. Finally, the potential applications of N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in regenerative medicine and drug discovery warrant further investigation.

Méthodes De Synthèse

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzonitrile with cyclohexylamine to form N-cyclohexyl-2-aminobenzonitrile. This intermediate is then reacted with 3-bromopropionyl chloride to form N-cyclohexyl-3-(propionylamino)benzonitrile. Finally, the product is treated with 2,4-dichloro-5-nitropyrimidine to yield N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide.

Propriétés

Formule moléculaire

C18H24N4O2

Poids moléculaire

328.4 g/mol

Nom IUPAC

N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H24N4O2/c23-17-14-9-4-5-10-15(14)21-16(22-17)18(24)20-12-6-11-19-13-7-2-1-3-8-13/h4-5,9-10,13,19H,1-3,6-8,11-12H2,(H,20,24)(H,21,22,23)

Clé InChI

BVPYBPNAGUKYNW-UHFFFAOYSA-N

SMILES isomérique

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES canonique

C1CCC(CC1)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.